molecular formula C6H11FO B8013124 Trans-(2-fluorocyclopentyl)methanol

Trans-(2-fluorocyclopentyl)methanol

Cat. No.: B8013124
M. Wt: 118.15 g/mol
InChI Key: BXILJJQPTHFCDI-NTSWFWBYSA-N
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Description

Trans-(2-fluorocyclopentyl)methanol is an organic compound with the molecular formula C6H11FO It is a fluorinated cyclopentane derivative, where a fluorine atom is attached to the second carbon of the cyclopentane ring, and a methanol group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-(2-fluorocyclopentyl)methanol can be synthesized through several synthetic routes. One common method involves the fluorination of cyclopentylmethanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. Catalysts and specific reaction conditions are employed to achieve high purity and yield. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trans-(2-fluorocyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 2-fluorocyclopentanone.

    Reduction: Formation of 2-fluorocyclopentane.

    Substitution: Formation of various substituted cyclopentylmethanol derivatives.

Scientific Research Applications

Trans-(2-fluorocyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-(2-fluorocyclopentyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and specificity, leading to unique biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluorocyclopentanol: Similar structure but with the hydroxyl group attached to the second carbon.

    Fluorocyclopentane: Lacks the methanol group, leading to different reactivity and applications.

Uniqueness

Trans-(2-fluorocyclopentyl)methanol is unique due to the presence of both the fluorine atom and the methanol group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(1S,2R)-2-fluorocyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXILJJQPTHFCDI-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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